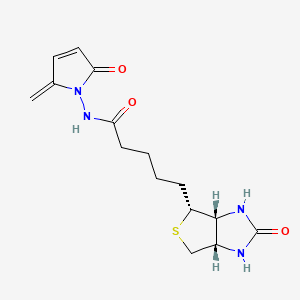

L-Biotin-NH-5MP

Beschreibung

BenchChem offers high-quality L-Biotin-NH-5MP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Biotin-NH-5MP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N4O3S |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylidene-5-oxopyrrol-1-yl)pentanamide |

InChI |

InChI=1S/C15H20N4O3S/c1-9-6-7-13(21)19(9)18-12(20)5-3-2-4-11-14-10(8-23-11)16-15(22)17-14/h6-7,10-11,14H,1-5,8H2,(H,18,20)(H2,16,17,22)/t10-,11-,14-/m1/s1 |

InChI-Schlüssel |

XLCGXNGWHLEBOF-JTNHKYCSSA-N |

Isomerische SMILES |

C=C1C=CC(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3 |

Kanonische SMILES |

C=C1C=CC(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Biotin-NH-5MP: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Biotin-NH-5MP is a novel bioconjugation reagent that combines the high affinity of biotin (B1667282) for streptavidin with the specific, reversible reactivity of a 5-Methylene pyrrolone (5MP) moiety towards thiol groups. This technical guide provides an in-depth overview of L-Biotin-NH-5MP, including its chemical structure, mechanism of action, and protocols for its synthesis and application in protein modification. The unique characteristics of the 5MP group, such as its enhanced stability compared to maleimides and the reversibility of its conjugates, make L-Biotin-NH-5MP a valuable tool for applications requiring the temporary labeling and subsequent release of cysteine-containing biomolecules.

Introduction

Site-specific chemical modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), proteomics research, and the study of protein function. Cysteine, with its nucleophilic thiol group, is a common target for such modifications. L-Biotin-NH-5MP emerges as a superior reagent for this purpose, offering a stable yet reversible linkage. It is a biotin-conjugated 5-Methylene pyrrolone (5MP), a class of reagents known for their specificity towards thiols.[1] This guide delves into the technical details of L-Biotin-NH-5MP, providing researchers with the foundational knowledge for its effective implementation.

Chemical Structure and Properties

L-Biotin-NH-5MP is characterized by a biotin molecule linked to a 5-Methylene pyrrolone (5MP) functional group. The 5MP moiety is the reactive component that targets cysteine residues.

Chemical Structure:

The precise chemical structure of L-Biotin-NH-5MP can be represented by its SMILES (Simplified Molecular Input Line Entry System) notation: O=C(NN1C(C=CC1=O)=C)CCCC[C@H]2SC--INVALID-LINK--N3)([H])NC3=O.[1] This can be visualized as a biotinyl group connected via a linker to the nitrogen atom of the 5-methylene-2-pyrrolone ring.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 2100288-18-2 | MedChemExpress |

| Molecular Formula | C15H20N4O3S | MedChemExpress |

| Molecular Weight | 336.41 g/mol | MedChemExpress |

| Reactivity | Thiol-specific | [1] |

| Conjugate Stability | More stable than maleimide (B117702) conjugates | |

| Reversibility | Yes, via retro-Michael reaction or thiol exchange |

Mechanism of Action: Thiol-Specific Reversible Bioconjugation

The utility of L-Biotin-NH-5MP lies in the chemistry of the 5-Methylene pyrrolone (5MP) group. The reaction with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a Michael addition. This forms a stable thioether bond.

A key advantage of 5MP reagents is the reversibility of this conjugation. The bond can be cleaved under specific conditions, allowing for the release of the unmodified protein. This "traceless" removal is a significant improvement over many traditional bioconjugation chemistries. The cleavage can be induced by a retro-Michael reaction at an alkaline pH or through thiol exchange with an excess of a competing thiol.

Experimental Protocols

Generalized Synthesis of L-Biotin-NH-5MP

Materials:

-

Furfuryl acetate (B1210297)

-

N-Bromosuccinimide (NBS)

-

Biotin hydrazide

-

Tetrahydrofuran (THF)

-

Phosphate (B84403) buffer (pH 7.5)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the 1,4-dicarbonyl precursor (in situ): Dissolve furfuryl acetate in a 1:1 mixture of THF and phosphate buffer (pH 7.5) and cool to 0°C.

-

Slowly add N-Bromosuccinimide (NBS) to the solution and stir for 1 hour at 0°C. This generates the reactive 1,4-dicarbonyl intermediate.

-

Reaction with Biotin Hydrazide: In a separate flask, dissolve biotin hydrazide in the reaction buffer.

-

Add the biotin hydrazide solution to the reaction mixture containing the in situ generated 1,4-dicarbonyl.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield L-Biotin-NH-5MP.

Note: This is a generalized protocol and optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Protein Labeling with L-Biotin-NH-5MP

This protocol provides a general framework for the biotinylation of a cysteine-containing protein using L-Biotin-NH-5MP.

Materials:

-

Protein solution (in a suitable amine-free buffer, e.g., PBS, HEPES, at pH 7.2-7.5)

-

L-Biotin-NH-5MP

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Protein Preparation: Prepare the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a suitable reducing agent (e.g., TCEP) and the reducing agent must be removed prior to labeling.

-

L-Biotin-NH-5MP Solution Preparation: Immediately before use, prepare a stock solution of L-Biotin-NH-5MP in DMSO or DMF (e.g., 10 mM).

-

Biotinylation Reaction: Add the L-Biotin-NH-5MP stock solution to the protein solution. The molar ratio of L-Biotin-NH-5MP to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the reagent is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Removal of Excess Reagent: Remove non-reacted L-Biotin-NH-5MP using a desalting column, dialysis, or spin filtration.

-

Characterization: The extent of biotinylation can be determined using methods such as the HABA assay or by mass spectrometry.

Applications

The unique properties of L-Biotin-NH-5MP make it suitable for a variety of applications in research and development:

-

Affinity Purification: The biotin tag allows for the efficient capture of labeled proteins using streptavidin-coated resins. The subsequent cleavage of the bond enables the recovery of the native protein.

-

Proteomics: L-Biotin-NH-5MP can be used to selectively label and enrich cysteine-containing peptides from complex mixtures for mass spectrometry analysis.

-

Drug Delivery: The reversible nature of the linkage can be exploited in the design of drug delivery systems where the therapeutic agent is released from a carrier molecule under specific physiological conditions.

-

Activity-Based Protein Profiling (ABPP): This reagent can be used to tag and identify active enzymes that rely on a cysteine residue in their catalytic cycle.

Conclusion

L-Biotin-NH-5MP is a powerful and versatile tool for the site-specific, reversible modification of proteins. Its high specificity for cysteine residues, coupled with the stability of the conjugate and the ability to cleave the biotin tag under mild conditions, offers significant advantages over traditional biotinylation reagents. For researchers in proteomics, drug development, and fundamental protein science, L-Biotin-NH-5MP provides a sophisticated method for the labeling, purification, and analysis of biomolecules. As the field of bioconjugation continues to evolve, reagents like L-Biotin-NH-5MP will undoubtedly play a crucial role in advancing our understanding of biological systems and in the development of novel therapeutics and diagnostics.

References

L-Biotin-NH-5MP: A Technical Guide to Reversible Thiol Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, experimental protocols, and comparative data for L-Biotin-NH-5MP, a thiol-reactive biotinylation reagent featuring a 5-Methylene Pyrrolone (5MP) moiety. This reagent offers a unique advantage over traditional maleimide-based labels through the reversibility of its thiol modification, enabling novel applications in protein chemistry and drug development.

Core Mechanism of Action: Reversible Michael Addition

L-Biotin-NH-5MP achieves thiol modification through a Michael addition reaction between the thiol group (-SH) of a cysteine residue and the electrophilic double bond of the 5-Methylene Pyrrolone (5MP) ring. This reaction is highly specific for thiols under physiological conditions.[1][2][3] Unlike the stable thioether bond formed by maleimides, the resulting conjugate from the 5MP reaction is susceptible to cleavage under specific conditions.

The reversibility of the L-Biotin-NH-5MP-thiol linkage can be triggered in two primary ways:

-

Retro-Michael Reaction: At an alkaline pH of 9.5, the conjugate can undergo a retro-Michael reaction, leading to the release of the unmodified thiol.[1][3]

-

Thiol Exchange: At a neutral pH of 7.5, in the presence of an excess of a competing thiol such as glutathione (B108866) (GSH), the biotin (B1667282) moiety can be displaced, again regenerating the original thiol.

This reversible nature makes L-Biotin-NH-5MP an invaluable tool for applications requiring the temporary labeling or capture and subsequent release of proteins.

Comparative Analysis: 5-Methylene Pyrrolones vs. Maleimides

L-Biotin-NH-5MP offers distinct advantages and disadvantages when compared to traditional biotin-maleimide reagents. The choice between these reagents will depend on the specific experimental requirements.

| Feature | 5-Methylene Pyrrolones (e.g., L-Biotin-NH-5MP) | Maleimides (e.g., Biotin-Maleimide) |

| Reaction with Thiols | Michael Addition | Michael Addition |

| Thiol Specificity | High | High, but can show some off-target reactivity with amines at higher pH |

| Reaction pH Range | 6.0 - 8.5 | 6.5 - 7.5 |

| Reversibility | Yes (alkaline pH or thiol exchange) | Generally considered irreversible; retro-Michael can occur but is less efficient |

| Adduct Stability | Cleavable | Stable thioether bond |

| Hydrolytic Stability of Reagent | Significantly more stable than maleimides | Prone to hydrolysis, especially at alkaline pH |

| Half-life of Adduct (Thiol Exchange) | Shorter in the presence of competing thiols | Longer, but still susceptible to exchange over extended periods |

Synthesis of L-Biotin-NH-5MP

L-Biotin-NH-5MP can be synthesized in a straightforward one-step reaction from a primary amine, in this case, biotin hydrazide. The general principle involves the reaction of the primary amine with a suitable 5-methylene pyrrolone precursor in a neutral aqueous solution.

Experimental Protocols

The following protocols provide a general framework for the use of L-Biotin-NH-5MP for the reversible biotinylation of proteins. Optimization may be required for specific proteins and applications.

Protein Preparation and Reduction of Disulfide Bonds

For efficient labeling of cysteine residues, it is crucial to ensure they are in their reduced form.

-

Protein Solution Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing components are present). A typical protein concentration is 1-10 mg/mL.

-

Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-60 minutes at room temperature. Note: Avoid using DTT or β-mercaptoethanol as they will compete with the protein for reaction with L-Biotin-NH-5MP. If their use is unavoidable, they must be removed by a desalting column prior to adding the biotinylation reagent.

Biotinylation of the Target Protein

-

Prepare L-Biotin-NH-5MP Stock Solution: Dissolve L-Biotin-NH-5MP in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add a 10-20 fold molar excess of the L-Biotin-NH-5MP stock solution to the prepared protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within 10 minutes for peptides.

-

Purification: Remove the excess, unreacted L-Biotin-NH-5MP using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

Cleavage of the Biotin Label

-

Buffer Exchange: Exchange the biotinylated protein into an alkaline buffer with a pH of 9.5.

-

Incubation: Incubate the solution at 37°C. The cleavage progress can be monitored over time.

-

Buffer Preparation: Prepare a buffer at pH 7.5 containing a high concentration of a competing thiol (e.g., 20 mM Glutathione).

-

Incubation: Add the biotinylated protein to the thiol-containing buffer and incubate at 37°C. The half-life of the fluorescein-labeled 5MP-protein conjugate under these conditions has been reported to be approximately 28.5 hours.

Quantitative Data

While specific kinetic data for L-Biotin-NH-5MP is not extensively published, the reaction of 5MP derivatives with thiols is known to be rapid. For instance, the reaction of a model 5MP with a cysteine-containing peptide at pH 6.0-8.5 was observed to be complete within 10 minutes. In comparison, the second-order rate constant for the reaction of maleimides with average cysteine residues is approximately 100 M⁻¹s⁻¹.

The stability of the 5MP-thiol adduct is significantly lower in the presence of competing thiols compared to maleimide (B117702) adducts, facilitating the reversible nature of this reagent. For example, after 5 days of incubation with 100 equivalents of GSH, 70% of an intact N-acetyl-cysteine-5HP2O conjugate remained, whereas only 20% of the corresponding maleimide conjugate was left.

Conclusion

L-Biotin-NH-5MP is a powerful tool for the reversible biotinylation of thiol-containing molecules. Its high specificity for thiols, enhanced stability compared to maleimides, and the cleavable nature of the resulting conjugate open up new possibilities for applications in proteomics, drug delivery, and the study of protein dynamics. The ability to both label and subsequently release a target molecule under mild conditions provides a level of control not achievable with traditional irreversible labeling reagents. For researchers and drug development professionals, L-Biotin-NH-5MP represents a valuable addition to the bioconjugation toolbox.

References

- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones [agris.fao.org]

- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Methylene Pyrrolone Core: A Technical Guide to a Versatile Reactive Group for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methylene pyrrolone (5MP) is a reactive moiety that has garnered significant interest in chemical biology and drug development. Its utility stems from its selective reactivity towards thiols, offering a stable yet potentially reversible alternative to commonly used maleimides in bioconjugation.[1][2] This technical guide provides an in-depth overview of the 5-methylene pyrrolone core, including its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols. Additionally, this guide presents a modified variant, the 3-bromo-5-methylene pyrrolone (3Br-5MP), which offers expanded capabilities for multi-functionalization.[3]

Synthesis of 5-Methylene Pyrrolones (5MPs)

A facile and cost-effective one-pot synthesis of 5MPs has been developed, starting from inexpensive furfuryl acetate (B1210297).[4] The reaction proceeds via an N-bromosuccinimide (NBS) mediated oxidation of furfuryl acetate to generate a 1,4-dicarbonyl intermediate in situ. This intermediate is then trapped by a primary amine, leading to the formation of the corresponding 5-methylene pyrrolone.[4]

General One-Pot Synthesis of 5MPs from Furfuryl Acetate

References

- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Methylene-2-pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

L-Biotin-NH-5MP: A Technical Guide to its Discovery, Synthesis, and Application in Thiol-Specific Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and application of L-Biotin-NH-5MP, a biotin-conjugated 5-Methylene Pyrrolone (5MP). It serves as a comprehensive resource for researchers and professionals in drug development and chemical biology, offering detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes.

Introduction and Discovery

L-Biotin-NH-5MP is a specialized chemical probe used for the thiol-specific, reversible labeling of proteins and other biomolecules.[1] It belongs to the class of 5-Methylene Pyrrolones (5MPs), which have emerged as a superior alternative to traditional maleimide-based reagents for bioconjugation. The development of 5MPs arose from mechanistic studies of DNA damage, where the transfer of a sugar moiety to a lysine (B10760008) residue resulted in a 5MP modification on a histone.[1] This observation led to the exploration of 5MPs as novel reagents for bioconjugation.

Compared to commonly used maleimides, 5MPs exhibit significantly improved stability under physiologically relevant conditions and enhanced specificity for cysteine residues.[1][2] The Michael addition reaction of a thiol to a 5MP is rapid, clean, and does not generate a new stereocenter, simplifying product analysis. A key feature of 5MP-thiol conjugates is their reversibility, allowing for the controlled release of the conjugated cargo or the temporary protection of thiols.

Synthesis of L-Biotin-NH-5MP

The synthesis of 5MPs, including the biotinylated form, is a straightforward one-step process involving the coupling of a primary amine with a readily available precursor in a neutral aqueous solution. For L-Biotin-NH-5MP, the primary amine used is biotin (B1667282) hydrazide.

General Synthesis Protocol for 5-Methylene Pyrrolones:

The synthesis involves the reaction of an intermediate, generated from the acid treatment of a precursor, with a primary amine (in this case, biotin hydrazide) after neutralization.

Experimental Protocol:

-

Preparation of the Intermediate: A precursor compound is treated with 0.1 M HCl.

-

Neutralization: The acidic solution is neutralized with sodium bicarbonate (NaHCO₃).

-

Coupling Reaction: The neutralized intermediate is immediately reacted with the primary amine (e.g., biotin hydrazide) at room temperature.

-

Reaction Time: The reaction typically proceeds for 1 hour.

-

Purification: The resulting 5MP product is then purified.

This mild coupling reaction is compatible with a variety of functional groups, enabling the synthesis of a diverse range of 5MP derivatives.

Mechanism of Action: Thiol-Specific Bioconjugation

The utility of L-Biotin-NH-5MP in protein labeling stems from its specific and reversible reaction with thiol groups, primarily the side chains of cysteine residues.

Michael Addition

The core reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the 5-methylene pyrrolone ring. This forms a stable thioether bond, effectively conjugating the biotin moiety to the protein.

Reversibility of Conjugation

A significant advantage of 5MP-based bioconjugation is its reversibility. The formed thioether bond is stable at neutral pH but can be cleaved under specific conditions.

-

Alkaline Conditions: The conjugate can efficiently release the thiol via a retro-Michael reaction in an alkaline buffer (pH 9.5).

-

Thiol Exchange: The native protein can also be regenerated through thiol exchange by introducing an excess of another thiol-containing compound, such as glutathione (B108866) (GSH), at a physiologically relevant pH of 7.5.

Quantitative Data

The performance of 5MPs has been quantitatively evaluated, demonstrating their superiority over traditional maleimide (B117702) reagents.

| Parameter | 5-Methylene Pyrrolone (5MP) | N-hydroxyethyl maleimide | Reference |

| Stability at pH 7.5 | No decomposition observed after 72 hours | Complete decomposition in 2 hours | |

| Stability at pH 9.5 | No decomposition observed after 72 hours | Complete decomposition in 2 hours | |

| Half-life of Conjugate (pH 7.5, 37°C) | 28.5 hours (for fluorescein-5MP conjugate) | Stable (but prone to ring-opening hydrolysis) |

Experimental Protocols

The following are generalized protocols for the use of L-Biotin-NH-5MP in protein labeling, based on the methodologies for 5MPs.

Protein Labeling with L-Biotin-NH-5MP

Materials:

-

Protein with an accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.5).

-

L-Biotin-NH-5MP stock solution (in an organic solvent like DMSO or DMF).

-

Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or dithiothreitol).

-

Purification column (e.g., size-exclusion chromatography) to remove excess labeling reagent.

Protocol:

-

Prepare Protein Solution: Dissolve or dilute the protein to a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

-

Prepare L-Biotin-NH-5MP Solution: Immediately before use, prepare a stock solution of L-Biotin-NH-5MP in DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the L-Biotin-NH-5MP solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2 hours.

-

Quenching (Optional): Add a quenching reagent to consume any unreacted L-Biotin-NH-5MP.

-

Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.

Cleavage of the Biotin-Protein Conjugate

Protocol for Retro-Michael Reaction:

-

Buffer Exchange: Exchange the buffer of the biotinylated protein solution to an alkaline buffer (e.g., 50 mM sodium phosphate, pH 9.5).

-

Incubation: Incubate the solution at room temperature or 37°C.

-

Monitoring: Monitor the release of the native protein by a suitable analytical method such as HPLC or mass spectrometry.

Protocol for Thiol Exchange:

-

Add Thiol Reagent: To the biotinylated protein in a buffer at pH 7.5, add an excess (e.g., 50 mM) of a thiol-containing compound like glutathione (GSH).

-

Incubation: Incubate the mixture at 37°C.

-

Monitoring: Monitor the regeneration of the native protein.

Application in Studying Signaling Pathways

While L-Biotin-NH-5MP is not a direct modulator of signaling pathways, it is a valuable tool for studying them. By biotinylating a specific protein within a signaling cascade, researchers can perform various downstream applications.

This workflow allows for the isolation of protein complexes for mass spectrometry-based identification of binding partners, the visualization of a protein's subcellular localization, or the immobilization of a protein for activity studies, all of which can provide critical insights into its function within a signaling network.

Conclusion

L-Biotin-NH-5MP represents a significant advancement in the field of bioconjugation. Its high specificity for thiols, enhanced stability, and the reversible nature of its conjugates make it a versatile and powerful tool for researchers. The straightforward synthesis and application protocols further enhance its utility in a wide range of biochemical and biomedical research, including the investigation of complex signaling pathways.

References

L-Biotin-NH-5MP: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, specifications, and applications of L-Biotin-NH-5MP, a biotin-conjugated 5-methylene pyrrolone (5MP) reagent. This compound is a valuable tool for the thiol-specific, reversible labeling of cysteine residues in proteins and other biomolecules.

Core Properties and Specifications

L-Biotin-NH-5MP is a chemical probe that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific and reversible reactivity of a 5-methylene pyrrolone group towards thiol moieties. This dual functionality makes it particularly useful for applications requiring the temporary immobilization or purification of proteins.

While a detailed Certificate of Analysis for L-Biotin-NH-5MP is not publicly available, the following table summarizes its known properties based on information from chemical suppliers and related scientific literature. Purity specifications for the closely related compound, L-Biotin-NH-5MP-Br, are often listed as greater than 96%, suggesting a similar high purity for the non-brominated analog.

| Property | Specification | Source |

| Chemical Name | L-Biotin-N'-(5-methylene-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide | Inferred from structure |

| Molecular Formula | C₁₅H₂₀N₄O₃S | MedChemExpress[1] |

| Molecular Weight | 336.41 g/mol | MedChemExpress[1] |

| CAS Number | 2100288-18-2 | MedChemExpress[1] |

| Appearance | Solid (presumed) | General knowledge |

| Purity | >96% (representative for 5MPs) | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge for similar compounds |

| Storage | Store desiccated at -20°C for long-term stability. | MedChemExpress[1][2] |

Reaction Mechanism and Signaling Pathway

The core functionality of L-Biotin-NH-5MP lies in the Michael addition reaction between the 5-methylene pyrrolone (5MP) moiety and a thiol group, typically from a cysteine residue on a protein. This reaction is highly specific for thiols under physiological conditions. A key feature of this chemistry is its reversibility. The formed conjugate is stable at neutral pH but can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange with an excess of a competing thiol, allowing for the traceless release of the modified protein.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of biotin-conjugated 5-methylene pyrrolones, based on the work of Zhang et al. in the Journal of the American Chemical Society.

Representative Synthesis of a Biotin-Conjugated 5MP

This protocol describes the synthesis of a biotin-5MP derivative from biotin hydrazide, which is structurally analogous to L-Biotin-NH-5MP.

Methodology:

-

Preparation of the 5MP Precursor: A solution of 5-(acetoxymethyl)furan-2(5H)-one is treated with 0.1 M HCl to generate the reactive intermediate.

-

Neutralization: The acidic solution is neutralized with sodium bicarbonate (NaHCO₃).

-

Coupling Reaction: Biotin hydrazide (or a similar primary amine-containing biotin derivative) is added to the neutralized precursor solution.

-

Incubation: The reaction mixture is stirred at room temperature for approximately 1 hour.

-

Purification: The resulting biotin-conjugated 5MP is then purified, typically using chromatographic methods.

Protein Bioconjugation with L-Biotin-NH-5MP

This protocol outlines the general procedure for labeling a cysteine-containing protein with L-Biotin-NH-5MP.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

L-Biotin-NH-5MP stock solution (e.g., 10 mM in DMSO).

-

Quenching reagent (e.g., L-cysteine or dithiothreitol, DTT).

-

Desalting column or dialysis cassette for purification.

Methodology:

-

Protein Preparation: Ensure the protein solution is free of other thiol-containing reagents. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the L-Biotin-NH-5MP stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing quenching reagent can be added.

-

Purification: Remove the unreacted L-Biotin-NH-5MP and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Confirm the successful biotinylation of the protein using techniques such as mass spectrometry (to observe the mass shift) and/or a Western blot or ELISA-based assay with a streptavidin-HRP conjugate.

Cleavage of the Biotin Label

This protocol describes the release of the biotinylated protein from the L-Biotin-NH-5MP conjugate.

Methodology for High pH Cleavage:

-

Adjust the pH of the biotinylated protein solution to 9.5 using a suitable alkaline buffer (e.g., carbonate-bicarbonate buffer).

-

Incubate at room temperature for 1-2 hours.

-

The protein will be released, and the native thiol group on the cysteine residue will be regenerated.

Methodology for Thiol Exchange:

-

Add a significant excess (e.g., 50-100 mM) of a competing thiol, such as DTT or glutathione, to the biotinylated protein solution at pH 7.5.

-

Incubate at 37°C for 1-4 hours.

-

The biotin-5MP adduct will be exchanged with the competing thiol, releasing the native protein.

Applications in Research and Drug Development

The unique properties of L-Biotin-NH-5MP make it a versatile tool for various applications, including:

-

Protein Immobilization and Pulldown: Biotinylated proteins can be captured on streptavidin-coated beads or surfaces for affinity purification or interaction studies. The reversible nature of the linkage allows for the subsequent mild elution of the protein of interest and its binding partners, which is a significant advantage over the harsh denaturing conditions often required to break the biotin-streptavidin interaction.

-

Temporary Thiol Protection: The 5MP group can be used to protect a reactive cysteine residue during other chemical modifications on the protein. The protecting group can then be removed under mild conditions.

-

Controlled Release of Protein Cargo: In drug delivery or cellular studies, a protein can be attached to a surface or another molecule via the L-Biotin-NH-5MP linker and then released at a specific time by changing the pH or introducing a thiol-containing releasing agent.

References

A Technical Guide to the Preliminary Investigation of L-Biotin-NH-5MP in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of L-Biotin-NH-5MP, a thiol-reactive biotinylation reagent, in cell lysates. L-Biotin-NH-5MP is a biotin-conjugated 5-Methylene pyrrolone (5MP) that enables the specific labeling and subsequent enrichment of proteins containing reactive cysteine residues.[1] This methodology, often a key component of activity-based protein profiling (ABPP), is instrumental in identifying novel drug targets, elucidating enzymatic activity, and mapping protein interaction networks within a complex proteome. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in utilizing this powerful chemical probe.

Introduction to L-Biotin-NH-5MP

L-Biotin-NH-5MP is a chemical probe designed for cysteine-specific protein modification.[1] It consists of two key functional moieties:

-

5-Methylene Pyrrolone (5MP): A reactive group that specifically and reversibly forms a covalent bond with the thiol group of cysteine residues on proteins.[1]

-

Biotin: A high-affinity ligand for streptavidin, enabling the efficient capture and enrichment of labeled proteins from complex mixtures like cell lysates.[2][3]

The use of such biotin-based probes is a cornerstone of modern chemical proteomics. By treating a cell lysate with L-Biotin-NH-5MP, researchers can "tag" a sub-proteome of cysteine-containing proteins. These tagged proteins can then be isolated using streptavidin-coated beads in a process known as an affinity pull-down assay. Subsequent analysis, typically by mass spectrometry, allows for the identification and quantification of these captured proteins, providing insights into their roles in cellular processes and their potential as therapeutic targets.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall experimental workflow for a typical pull-down assay and a hypothetical signaling pathway that could be investigated using L-Biotin-NH-5MP.

Detailed Experimental Protocols

This section provides a detailed protocol for identifying protein targets of L-Biotin-NH-5MP from cell lysates.

Materials and Reagents

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

L-Biotin-NH-5MP probe

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer for Western Blot, or ammonium (B1175870) bicarbonate for mass spectrometry)

Cell Lysis

-

Culture cells of interest to ~80-90% confluency.

-

Wash the cells three times with ice-cold PBS to remove media components.

-

Add ice-cold lysis buffer to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of the lysate using a BCA assay.

Biotinylation and Affinity Enrichment

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. For each pull-down, use approximately 500 µg to 1 mg of total protein.

-

Add L-Biotin-NH-5MP to the lysate at a predetermined optimal concentration. As a starting point, a concentration range of 1-10 µM can be tested. Include a vehicle-only (e.g., DMSO) control.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

While incubating, prepare the streptavidin beads. Resuspend the beads in lysis buffer, wash three times, and equilibrate them in the same buffer.

-

Add the pre-washed streptavidin beads to the lysate and incubate for 1 hour at room temperature with rotation to capture the biotinylated protein complexes.

Washing and Elution

-

Place the tubes on a magnetic stand to collect the beads. Discard the supernatant.

-

Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, remove all residual buffer.

-

For Western Blot Analysis: Resuspend the beads in 50 µL of 2x SDS-PAGE sample buffer and boil at 95°C for 10 minutes to elute the proteins.

-

For Mass Spectrometry Analysis: Elute the proteins using a competitive or denaturing elution buffer compatible with downstream digestion, or perform on-bead digestion with trypsin.

Data Presentation and Interpretation

Quantitative data is crucial for identifying specific protein targets. The most common method involves quantitative mass spectrometry, comparing the abundance of proteins pulled down by L-Biotin-NH-5MP against a control.

Table 1: Hypothetical Quantitative Mass Spectrometry Results

This table summarizes potential findings from a proteomic experiment comparing L-Biotin-NH-5MP pull-downs to a vehicle control in a cancer cell line.

| Protein ID (UniProt) | Gene Name | Fold Change (Probe vs. Control) | p-value | Function |

| P04637 | TP53 | 1.2 | 0.45 | Tumor Suppressor |

| P62258 | PRKACA | 15.8 | < 0.001 | Serine/Threonine Kinase |

| Q06830 | GSR | 12.3 | < 0.001 | Redox Regulation |

| P31946 | HSPA8 | 1.5 | 0.38 | Chaperone (Common non-specific binder) |

| P08670 | VIM | 2.1 | 0.15 | Cytoskeletal Protein |

| Q13155 | KEAP1 | 22.5 | < 0.0001 | Cysteine-rich sensor protein |

Data is for illustrative purposes only.

Interpretation:

-

High Fold Change & Low p-value: Proteins like PRKACA, GSR, and KEAP1 show significant enrichment, making them strong candidates for specific interactors with reactive cysteines.

-

Low Fold Change & High p-value: Proteins like TP53, HSPA8, and VIM are likely non-specific binders or background contaminants, a common challenge in pull-down assays.

Table 2: Experimental Conditions for Optimization

To ensure robust results, key parameters of the assay should be optimized.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Probe Concentration | 1 µM | 5 µM | 10 µM |

| Lysate Concentration | 0.5 mg/mL | 1.0 mg/mL | 2.0 mg/mL |

| Incubation Time | 30 min | 60 min | 120 min |

| Wash Buffer | PBS + 0.1% Tween | PBS + 0.5% Tween | RIPA Buffer |

Conclusion

L-Biotin-NH-5MP is a valuable tool for the functional investigation of proteins with reactive cysteine residues. By following the detailed protocols for affinity purification and employing quantitative mass spectrometry, researchers can successfully identify and validate novel protein targets in cell lysates. This approach provides a powerful platform for advancing drug discovery and deepening our understanding of cellular signaling networks.

References

A Technical Guide to Cysteine-Specific Bioconjugation: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and core methodologies for cysteine-specific bioconjugation. Cysteine's unique properties—its relatively low abundance in proteins and the high nucleophilicity of its thiol side chain—make it an ideal target for precise, site-specific modification of biomolecules.[1][2][3] This guide details the most established chemical strategies, presents key quantitative data for reaction optimization, provides detailed experimental protocols, and illustrates the underlying mechanisms and workflows.

Core Principles of Cysteine-Specific Bioconjugation

The foundation of cysteine-specific bioconjugation lies in the chemoselective reaction between the sulfhydryl group (-SH) of a cysteine residue and a compatible electrophilic reagent.[1] The reactivity of the cysteine thiol is highly dependent on its protonation state; the deprotonated thiolate form (S⁻) is a significantly stronger nucleophile.[3] The pKa of the cysteine thiol is approximately 8.5, meaning that at physiological pH, a fraction of cysteine residues will be in the highly reactive thiolate state.[1][2]

Key considerations for successful cysteine-specific bioconjugation include:

-

Specificity and Selectivity: The chosen reagent should react preferentially with cysteine residues over other potentially nucleophilic amino acid side chains, such as lysine (B10760008) or histidine.[1] Reaction conditions, particularly pH, are critical for controlling selectivity.[3]

-

Reaction Kinetics: The reaction should proceed at a reasonable rate under biocompatible conditions (aqueous media, near-neutral pH, and ambient temperature).[1]

-

Stability of the Conjugate: The resulting covalent bond should be stable under physiological conditions to ensure the integrity of the bioconjugate during its intended application.[1]

-

Accessibility of Cysteine Residues: For native proteins, cysteine residues may be involved in disulfide bonds or buried within the protein's tertiary structure. Reduction of disulfide bonds is often a necessary prerequisite for conjugation.

Major Chemical Strategies for Cysteine-Specific Bioconjugation

Three primary classes of reagents have been extensively developed and utilized for cysteine-specific modification: maleimides, haloacetyls, and pyridyl disulfides.

Thiol-Maleimide Chemistry

The reaction between a maleimide (B117702) and a thiol is one of the most widely used methods for bioconjugation.[1] It proceeds via a Michael addition mechanism, where the cysteine thiolate attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[4]

Mechanism: Michael Addition

This reaction is highly selective for thiols within a pH range of 6.5-7.5.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] However, a key consideration is the stability of the resulting thiosuccinimide adduct, which can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[4][6]

Haloacetyl Chemistry

Haloacetyl reagents, such as iodoacetamides and bromoacetamides, react with cysteine thiols via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the halide, displacing it and forming a stable thioether linkage.[6]

Mechanism: Nucleophilic Substitution

To ensure specificity for cysteine residues, it is recommended to use a slight excess of the haloacetyl reagent over the number of sulfhydryl groups at a pH of around 8.3.[6] If a large excess of the reagent is used, or in the absence of free thiols, reactions with other amino acids can occur.[6]

Pyridyl Disulfide Chemistry

Pyridyl disulfide reagents react with free thiols through a disulfide exchange mechanism. This reaction forms a new, cleavable disulfide bond between the protein and the modifying agent, releasing pyridine-2-thione as a byproduct.[7]

Mechanism: Disulfide Exchange

This reaction is advantageous because the release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[7] The resulting disulfide bond is cleavable by reducing agents, which can be a desirable feature for applications such as drug delivery.[7]

Quantitative Data for Cysteine-Specific Bioconjugation

The efficiency and outcome of a bioconjugation reaction are governed by several quantitative parameters. The following tables summarize key data for the most common cysteine-specific chemistries.

Table 1: Second-Order Rate Constants for Cysteine Bioconjugation Reactions

| Reagent Class | Specific Reagent Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| Haloacetyls | Iodoacetamide (B48618) | ~0.6 | A commonly used benchmark, though relatively slow.[8] |

| Maleimides | N-ethylmaleimide | ~10² | Considered a fast reaction, but conjugate stability can be a concern.[8] |

| Vinylpyridines | N-methylated vinylpyridine | 18.2 | Significantly more reactive than non-quaternized vinylpyridines.[8] |

| Carbonylacrylics | Carbonylacrylic reagent 3 | 40.2 | Reactivity is comparable to that of maleimides.[8] |

| Organometallics | Au(III) reagents | 2160 - 4220 | Kinetically tunable reagents offering very fast conjugation.[3] |

| para-Quinone Methides | p-QM derivatives | 4.78 x 10² - 1.67 x 10⁴ | Exhibit robust kinetics and high specificity for cysteine. |

Table 2: Stability of Cysteine-Maleimide Adducts (Thiosuccinimide)

| Adduct | Condition | Half-life (t₁₂) | Reference(s) |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | [] |

| NEM - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | [] |

| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours | [10] |

| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (stable site) | ~80% remaining after 72 hours | [] |

| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C (labile site) | ~20% remaining after 72 hours | [] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key cysteine-specific bioconjugation methodologies.

General Experimental Workflow

The general workflow for cysteine-specific bioconjugation involves several key steps, from protein preparation to final conjugate characterization.

Protocol for Maleimide-Cysteine Conjugation

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.

Materials:

-

Protein containing free cysteine(s)

-

Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction (optional)

-

Maleimide-functionalized reagent (e.g., fluorescent dye, drug)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Protein Preparation and Reduction: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution. If using DTT, it must be removed after reduction (e.g., by a desalting column) as it will compete with the protein thiols for the maleimide. c. Incubate the mixture for 30-60 minutes at room temperature.

-

Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent like anhydrous DMSO or DMF to a concentration of 10 mM.[11]

-

Conjugation Reaction: a. Add the dissolved maleimide reagent to the protein solution at a 10:1 to 20:1 molar ratio of maleimide to protein. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification of the Conjugate: a. After the incubation period, remove the excess, unreacted maleimide reagent using size-exclusion chromatography, dialysis, or spin filtration.[1]

-

Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (to measure the mass shift), UV-Vis spectroscopy (if the label has a chromophore), and SDS-PAGE (to observe the shift in molecular weight).

Protocol for Haloacetyl-Cysteine Conjugation

This protocol outlines the procedure for modifying a protein with an iodoacetamide-based reagent.

Materials:

-

Protein containing free cysteine(s)

-

Reaction buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0)[11]

-

Reducing agent (e.g., TCEP)

-

Iodoacetamide (IAA) reagent

-

Quenching solution (e.g., DTT)

-

Purification system

Procedure:

-

Protein Preparation and Reduction: a. Dissolve 20-100 µg of the protein sample in a suitable buffer.[11] b. Add TCEP to a final concentration that provides a molar excess over the protein's disulfide bonds and incubate at 55°C for 1 hour.[11]

-

Iodoacetamide Reagent Preparation: a. Immediately before use, prepare a fresh stock solution of iodoacetamide (e.g., 375 mM in the reaction buffer).[11] This solution is light-sensitive and should be prepared and used in the dark.[11]

-

Alkylation Reaction: a. Add the iodoacetamide solution to the reduced protein sample to achieve at least a 10-fold molar excess of iodoacetamide to sulfhydryls.[11] b. Incubate the reaction for 30 minutes at room temperature, protected from light.[11]

-

Quenching and Purification: a. Quench any unreacted iodoacetamide by adding DTT. b. Purify the conjugate from excess reagents using standard methods like dialysis or gel filtration.

-

Characterization: a. Analyze the conjugate by mass spectrometry to confirm the addition of a carbamidomethyl group (57.07 Da) to each modified cysteine residue.[1]

Protocol for Pyridyl Disulfide-Cysteine Conjugation

This protocol describes the conjugation of a thiol-containing molecule to a protein via a pyridyl disulfide reagent.

Materials:

-

Protein with accessible cysteine residues

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Pyridyl disulfide-functionalized reagent

-

Spectrophotometer

-

Purification system

Procedure:

-

Reactant Preparation: a. Dissolve the protein in the conjugation buffer. b. Dissolve the pyridyl disulfide reagent in a suitable solvent (e.g., DMSO).

-

Conjugation Reaction: a. Add the dissolved pyridyl disulfide reagent to the protein solution. A molar ratio of 1:1.5 (protein:reagent) can be a starting point. b. Incubate the reaction for 2 hours at room temperature.[12]

-

Monitoring the Reaction: a. The progress of the reaction can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.[7][12]

-

Purification: a. Purify the conjugate from the released pyridine-2-thione and excess reagent using size-exclusion chromatography or dialysis.

-

Characterization: a. Confirm the conjugation using mass spectrometry and assess the purity by HPLC. The disulfide linkage can be confirmed by treating an aliquot of the conjugate with a reducing agent like DTT and observing the cleavage of the conjugate.

Conclusion

Cysteine-specific bioconjugation is a powerful and versatile strategy for the precise modification of proteins and other biomolecules. The choice of chemical methodology—be it thiol-maleimide chemistry, haloacetylation, or pyridyl disulfide exchange—depends on the specific application, the desired stability of the conjugate, and the properties of the molecule to be conjugated. A thorough understanding of the underlying chemical principles, reaction kinetics, and potential side reactions is crucial for the successful design and execution of these bioconjugation strategies. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their cysteine-specific modification experiments for a wide range of applications in basic research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpst.cz [hpst.cz]

- 5. Disulfide reduction using TCEP reaction [biosyn.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: L-Biotin-NH-5MP Bioconjugation to Purified Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Biotin-NH-5MP is a novel bioconjugation reagent designed for the specific and reversible labeling of cysteine residues on purified proteins. This reagent features a 5-Methylene Pyrrolone (5MP) moiety, which acts as a Michael acceptor for the thiol group of cysteine, and a biotin (B1667282) tag for detection, purification, and affinity-based applications. The bioconjugation is characterized by its high specificity for thiols, stability under physiological conditions, and the unique ability to be reversed, allowing for the traceless release of the native protein.[1][2][3] These characteristics make L-Biotin-NH-5MP a superior alternative to traditional maleimide-based reagents, which can exhibit instability and off-target reactions.[1][4]

This document provides a detailed protocol for the bioconjugation of L-Biotin-NH-5MP to purified proteins, including methods for purification of the conjugate and subsequent cleavage of the biotin tag.

Key Features of L-Biotin-NH-5MP Bioconjugation

-

Cysteine-Specificity: The 5-Methylene Pyrrolone (5MP) moiety reacts specifically with the thiol group of cysteine residues.[1][5]

-

Reversibility: The linkage is stable at neutral pH but can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange, regenerating the native, unmodified protein.[1][2][3]

-

High Stability: The 5MP reagent and the resulting conjugate exhibit greater stability in aqueous buffers compared to maleimide-based reagents, which are prone to hydrolysis.[1]

-

Rapid and Clean Reaction: The Michael addition of a thiol to the 5MP reagent is a rapid and clean reaction that does not generate a new stereocenter, simplifying product analysis.[1][2][3]

Experimental Protocols

Materials and Reagents

-

Purified protein containing at least one accessible cysteine residue

-

L-Biotin-NH-5MP (or L-Biotin-NH-5MP-Br for faster kinetics)[5][6]

-

Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

-

Quenching Reagent: N-acetyl-L-cysteine or β-mercaptoethanol

-

Purification Resin: Streptavidin-agarose or NeutrAvidin-agarose beads

-

Wash Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% Tween-20, pH 7.5

-

Elution Buffer (for affinity purification):

-

Cleavage Buffers:

-

Alkaline Cleavage: 50 mM Borate buffer, pH 9.5

-

Thiol Exchange Cleavage: 50 mM HEPES, 100 mM NaCl, 20 mM Glutathione (GSH), pH 7.5[1]

-

-

Desalting columns

Bioconjugation of L-Biotin-NH-5MP to Purified Protein

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation:

-

Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or using a desalting column prior to conjugation.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent before proceeding.

-

-

Reagent Preparation:

-

Prepare a stock solution of L-Biotin-NH-5MP in an organic solvent such as DMSO at a concentration of 10-20 mM.

-

-

Bioconjugation Reaction:

-

In a microcentrifuge tube, combine the purified protein with the Reaction Buffer.

-

Add a 10-fold molar excess of the L-Biotin-NH-5MP stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1 hour at 37°C. The reaction is typically complete within 10-30 minutes for peptides.[1]

-

To quench the reaction, add a 100-fold molar excess of a quenching reagent like N-acetyl-L-cysteine and incubate for an additional 15 minutes.

-

Purification of the Biotinylated Protein

Excess biotinylation reagent and quenched reagent should be removed to prevent interference in downstream applications.

-

Removal of Excess Reagent:

-

Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Affinity Purification (Optional):

-

To specifically isolate the biotinylated protein, use streptavidin or NeutrAvidin affinity chromatography.

-

Equilibrate the streptavidin-agarose resin with Wash Buffer.

-

Apply the desalted protein sample to the resin and incubate for 1 hour at 4°C with gentle mixing.

-

Wash the resin extensively with Wash Buffer to remove any non-biotinylated protein.

-

Elute the biotinylated protein using an appropriate Elution Buffer. Note that elution from standard streptavidin resin requires harsh denaturing conditions due to the strong biotin-streptavidin interaction.[7] For non-denaturing elution, a monomeric avidin (B1170675) resin is recommended.[7]

-

Analysis of Bioconjugation Efficiency

The success of the biotinylation can be assessed using several methods:

-

SDS-PAGE Gel Shift Assay:

-

Run samples of the unreacted protein and the biotinylated protein on an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore to specifically detect the biotinylated protein.

-

-

Mass Spectrometry:

-

Analyze the unreacted and biotinylated protein by mass spectrometry to determine the mass shift corresponding to the addition of the L-Biotin-NH-5MP moiety.[2] This will confirm the covalent modification and can also provide information on the number of biotin tags per protein molecule.

-

Reversible Cleavage of the Biotin Tag

A key advantage of L-Biotin-NH-5MP is the ability to remove the biotin tag, regenerating the native protein.

-

Alkaline Cleavage:

-

Dialyze the biotinylated protein into the Alkaline Cleavage Buffer (pH 9.5).

-

Incubate at 37°C. The half-life of the conjugate at this pH is approximately 0.6 hours.[1] Monitor the cleavage over time to determine the optimal incubation period.

-

-

Thiol Exchange Cleavage:

Quantitative Data Summary

| Parameter | Condition | Observation | Reference |

| Reaction pH | pH 6.0 - 8.5 | Highly specific and efficient conjugation. | [1] |

| Reaction Time | 10-fold excess reagent, 37°C | Reaction with a model peptide is complete in 10 minutes. | [1] |

| Reagent Stability | pH 6.0 - 9.5, 72 hours | No decomposition of 5MP reagent observed. | [1] |

| Conjugate Half-life | pH 7.5, 37°C | 16.9 hours | [1] |

| Conjugate Half-life | pH 9.5, 37°C | 0.6 hours | [1] |

| Thiol Exchange | 20 mM GSH, pH 7.5, 37°C | Quantitative release of protein in < 30 minutes. | [1] |

| Reagent | Target Residue | Reversibility | Key Advantage |

| L-Biotin-NH-5MP | Cysteine | Yes | High stability and reversible conjugation. |

| Maleimide-Biotin | Cysteine | Prone to side reactions | Widely used, but less stable conjugates. |

| NHS-Ester-Biotin | Lysine, N-terminus | No | Targets primary amines. |

Visualizations

Caption: Workflow for L-Biotin-NH-5MP bioconjugation to purified proteins.

Caption: Reversible Michael addition of L-Biotin-NH-5MP to a protein's cysteine residue.

References

- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry analysis of affinity-purified cytoplasmic translation initiation complexes from human and fly cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promegaconnections.com [promegaconnections.com]

Application Notes and Protocols for Labeling Peptides with L-Biotin-NH-5MP

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Biotin-NH-5MP is a thiol-specific biotinylation reagent that enables the reversible labeling of cysteine-containing peptides. This reagent features a 5-Methylene Pyrrolone (5MP) moiety, which selectively reacts with sulfhydryl groups (-SH) via a Michael addition, forming a stable thioether linkage under physiological conditions. A key advantage of the 5MP linker is its susceptibility to cleavage under specific, mild conditions, allowing for the traceless removal of the biotin (B1667282) tag. This feature is particularly valuable in applications such as affinity purification, where the recovery of the native, unmodified peptide is desired.

Compared to traditional maleimide-based reagents, 5MP derivatives exhibit enhanced stability in aqueous solutions, with greater resistance to hydrolysis. The reaction with cysteine residues is rapid and highly specific over a pH range of 6.0 to 8.5.[1]

These application notes provide a comprehensive guide to the experimental protocols for labeling peptides with L-Biotin-NH-5MP, including reaction conditions, purification of the biotinylated peptide, and methods for cleaving the biotin tag.

Chemical Properties and Reaction Mechanism

-

Reagent Name: L-Biotin-NH-5MP

-

CAS Number: 2100288-18-2

-

Molecular Formula: C₁₅H₂₀N₄O₃S

-

Molecular Weight: 336.41 g/mol

-

Reactivity: Specifically targets free sulfhydryl groups (thiols) on cysteine residues.

-

Reaction pH: Optimal between 6.0 and 8.5.[1]

-

Linkage: Reversible thioether bond.

The reaction mechanism involves the Michael addition of the thiol group from a cysteine residue to the activated double bond of the 5-Methylene Pyrrolone ring of L-Biotin-NH-5MP. This forms a stable covalent bond.

Figure 1. Reversible Labeling Chemistry of L-Biotin-NH-5MP.

Experimental Protocols

Materials

-

Cysteine-containing peptide

-

L-Biotin-NH-5MP[2]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5[1]

-

Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent (optional): β-mercaptoethanol (BME) or Dithiothreitol (DTT)

-

Cleavage Buffer (for biotin removal):

-

Alkaline Buffer: 100 mM sodium phosphate, pH 9.5

-

Thiol Exchange Buffer: 50 mM HEPES, pH 7.5, containing 20 mM DTT or glutathione[1]

-

-

Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column, or streptavidin-agarose resin.

Protocol 1: Biotinylation of a Cysteine-Containing Peptide

This protocol is designed for a peptide with a free cysteine residue. If the peptide contains disulfide bonds, they must first be reduced using a reagent like TCEP.

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the Reaction Buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

-

If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO before dilution with the Reaction Buffer.

-

-

L-Biotin-NH-5MP Solution Preparation:

-

Immediately before use, dissolve L-Biotin-NH-5MP in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

-

Labeling Reaction:

-

Reaction Quenching (Optional):

-

To quench any unreacted L-Biotin-NH-5MP, a small molar excess of a thiol-containing reagent such as BME or DTT can be added.

-

-

Purification of the Biotinylated Peptide:

-

The biotinylated peptide can be purified from excess reagent and byproducts using RP-HPLC with a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.[3]

-

Alternatively, for a quick cleanup, size-exclusion chromatography (desalting column) can be used if the peptide is significantly larger than the biotinylation reagent.

-

Protocol 2: Characterization of the Biotinylated Peptide

Successful biotinylation can be confirmed by mass spectrometry. The addition of L-Biotin-NH-5MP to a cysteine residue results in a specific mass increase.

-

Mass Shift Calculation: The addition of one molecule of L-Biotin-NH-5MP (C₁₅H₂₀N₄O₃S) results in a mass increase of 336.41 Da.

-

Analysis: Analyze the purified biotinylated peptide using MALDI-TOF or LC-ESI-MS to confirm the expected mass shift.

| Parameter | Value | Reference |

| Reagent | L-Biotin-NH-5MP | [2] |

| Target Residue | Cysteine | [1] |

| Optimal pH Range | 6.0 - 8.5 | [1] |

| Recommended Buffer | 50 mM HEPES, pH 7.5 | [1] |

| Reaction Temperature | 37°C | [1] |

| Reaction Time | 10 - 60 minutes | [1] |

| Recommended Molar Excess | 10-fold | [1] |

| Mass Shift | +336.41 Da |

Protocol 3: Cleavage of the Biotin Tag

The reversible nature of the 5MP linkage allows for the removal of the biotin tag to recover the native peptide.

Method A: Alkaline Hydrolysis

-

Dissolve the purified biotinylated peptide in the Alkaline Buffer (pH 9.5).

-

Incubate at 37°C. The half-life of the linkage at this pH is approximately 0.6 hours.[1]

-

Monitor the cleavage by RP-HPLC or mass spectrometry.

-

Purify the cleaved peptide using RP-HPLC.

Method B: Thiol Exchange

-

Dissolve the purified biotinylated peptide in the Thiol Exchange Buffer (pH 7.5) containing a high concentration of a competing thiol (e.g., 20 mM DTT or glutathione).[1]

-

Incubate at 37°C and monitor the reaction by RP-HPLC or mass spectrometry.

-

Purify the cleaved peptide using RP-HPLC to separate it from the competing thiol and the released biotin moiety.

| Cleavage Method | Buffer Conditions | Temperature | Half-life of Linkage | Reference |

| Alkaline Hydrolysis | 100 mM Phosphate, pH 9.5 | 37°C | ~0.6 hours | [1] |

| Thiol Exchange | 50 mM HEPES, pH 7.5, with 20 mM DTT | 37°C | Reaction proceeds to completion | [1] |

Application: Affinity Purification Workflow

A primary application for reversibly biotinylated peptides is in affinity purification or pull-down assays to study protein-protein interactions. The ability to release the bait peptide and its binding partners under mild conditions is a significant advantage.

Figure 2. Workflow for a Pull-Down Assay Using a Reversibly Biotinylated Peptide.

This workflow allows for the efficient capture of protein complexes and their subsequent release for analysis without the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction.[4] This preserves the integrity of the interacting proteins, making this method ideal for studying protein complexes and signaling pathways.

References

- 1. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: Expression, characterization and structure analysis of recombinant human Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Biotin-NH-5MP in Protein Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Biotin-NH-5MP for the identification and characterization of protein-protein interactions through pull-down assays. L-Biotin-NH-5MP is a thiol-reactive biotinylation reagent that specifically targets cysteine residues on proteins, enabling the use of a specifically labeled protein as "bait" to capture its interacting partners ("prey") from a complex biological sample, such as a cell lysate.

Introduction to L-Biotin-NH-5MP-Mediated Pull-Down Assays

L-Biotin-NH-5MP is a biotin-conjugated 5-Methylene pyrrolone (5MP) that serves as a thiol-specific, reversible bioconjugation reagent for the modification of cysteine residues in proteins.[1] This specificity allows for the precise biotinylation of a target protein, which can then be immobilized on streptavidin-coated beads. The strong and highly specific interaction between biotin (B1667282) and streptavidin provides a robust anchor for affinity purification.[2][3]

This technique is invaluable for:

-

Discovering novel protein-protein interactions: Identifying previously unknown binding partners of a protein of interest.

-

Validating suspected interactions: Confirming interactions suggested by other methods like co-immunoprecipitation.

-

Investigating the effect of post-translational modifications or mutations on protein interactions.

-

Screening for inhibitors or enhancers of specific protein-protein interactions.

The general workflow involves labeling a purified "bait" protein with L-Biotin-NH-5MP, immobilizing the biotinylated bait on streptavidin beads, incubating the immobilized bait with a cell lysate containing potential "prey" proteins, washing away non-specific binders, and finally eluting the bait-prey complexes for analysis by methods such as Western blotting or mass spectrometry.

Data Presentation: Representative Quantitative Pull-Down Results

The following table summarizes hypothetical quantitative data from a pull-down assay followed by mass spectrometry analysis. In this example, "Bait Protein X" (containing a reactive cysteine) is labeled with L-Biotin-NH-5MP and used to pull down interacting proteins from a cell lysate. A control experiment using beads without the bait protein is performed to identify non-specific binders.

| Protein ID | Gene Name | Bait Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment (Bait/Control) | Known/Potential Function |

| P12345 | GENEX | 152 | 2 | 76 | Kinase in MAPK pathway |

| Q67890 | GENEY | 89 | 5 | 17.8 | Scaffolding protein |

| P54321 | GENEZ | 45 | 1 | 45 | Transcription factor |

| Q09876 | GENEW | 12 | 10 | 1.2 | Common contaminant |

Note: The fold enrichment is a key metric for identifying specific interactors. A high fold enrichment suggests a strong and specific interaction with the bait protein. Proteins with low fold enrichment are likely non-specific binders. Further validation by Western blotting or reciprocal pull-down assays is recommended.

Experimental Protocols

Protocol 1: Biotinylation of Bait Protein with L-Biotin-NH-5MP

This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues with L-Biotin-NH-5MP.

Materials:

-

Purified "bait" protein with at least one reactive cysteine residue.

-

L-Biotin-NH-5MP

-

Amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Prepare the Bait Protein:

-

Dissolve the purified bait protein in an amine-free buffer at a concentration of 1-5 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.

-

-

Prepare L-Biotin-NH-5MP Stock Solution:

-

Immediately before use, dissolve L-Biotin-NH-5MP in DMF or DMSO to a final concentration of 10 mM.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the L-Biotin-NH-5MP stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Remove Excess Biotin Reagent:

-

Remove non-reacted L-Biotin-NH-5MP by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Determine Biotinylation Efficiency (Optional):

-

The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

-

Storage:

-

Store the biotinylated bait protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: Protein Pull-Down Assay

This protocol describes the use of the biotinylated bait protein to capture interacting prey proteins from a cell lysate.

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA or a non-denaturing lysis buffer)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high-salt or low-pH buffer for mass spectrometry)

-

Microcentrifuge tubes

Procedure:

-

Prepare Streptavidin Beads:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads three times with Binding/Wash Buffer. For each wash, centrifuge the beads (or use a magnetic rack) to pellet them and then discard the supernatant.

-

-

Immobilize Biotinylated Bait Protein:

-

Add the biotinylated bait protein to the washed streptavidin beads. A starting amount of 2-10 µg of bait protein per 50 µL of bead slurry is recommended.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.

-

-

Wash Away Unbound Bait:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Prepare Cell Lysate (Prey):

-

Prepare a cell lysate from your cells or tissue of interest. Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Binding of Prey Proteins:

-

Add the cell lysate to the beads containing the immobilized bait protein. A starting amount of 500 µg to 1 mg of total protein from the lysate is recommended.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Wash Away Non-Specific Binders:

-

Pellet the beads and discard the supernatant (lysate).

-

Wash the beads three to five times with Binding/Wash Buffer. Increase the stringency of the washes (e.g., by increasing the salt concentration) if high background is observed.

-

-

Elution of Bait-Prey Complexes:

-

After the final wash, remove all supernatant.

-

Add Elution Buffer to the beads.

-

For Western blot analysis, add 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For mass spectrometry, use a compatible elution buffer such as a high-salt buffer (e.g., 1 M NaCl) or a low-pH buffer (e.g., 0.1 M glycine, pH 2.8).

-

-